Aryl Iodide vs. Aryl Bromide: Oxidative Addition Rate Enhancement in Pd(0) Catalysis
In palladium-catalyzed cross‑coupling, aryl iodides consistently undergo oxidative addition significantly faster than the corresponding aryl bromides. For 1‑iodo‑3‑isopropoxy‑benzene (target) versus 1‑bromo‑3‑isopropoxy‑benzene (comparator), the C–I bond dissociation energy is ca. 239 kJ mol⁻¹ compared with ca. 293 kJ mol⁻¹ for the C–Br bond, translating to an approximate 10²‑10³ fold rate enhancement under standard Suzuki conditions [1][2]. This translates experimentally to shorter reaction times (e.g., <2 h vs. 12‑24 h) and higher product yields (>85 % vs. 50‑70 %) when the iodo compound is used as the electrophilic partner at ambient pressure [1].
| Evidence Dimension | C–X bond dissociation energy / relative oxidative addition rate to Pd(0) |
|---|---|
| Target Compound Data | C–I BDE ~239 kJ mol⁻¹; oxidative addition rate k(ArI)/k(ArBr) ≈ 10²‑10³ [1][2] |
| Comparator Or Baseline | 1-Bromo-3-isopropoxy-benzene: C–Br BDE ~293 kJ mol⁻¹; in Pd(PPh₃)₄ catalysed Suzuki, ArBr requires 6‑24 h at 80‑110 °C [1] |
| Quantified Difference | k(ArI)/k(ArBr) = 10²–10³ fold (class average; specific values for meta‑isopropoxy‑substituted rings are inferred but not experimentally isolated to date) |
| Conditions | Pd(0) catalyst, e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/ligand, basic aqueous/organic biphasic system, 80 °C, N₂ atmosphere. |
Why This Matters
Faster oxidative addition directly reduces cycle time and catalyst loading, making the iodo compound the productivity‑optimised choice for high‑throughput discovery synthesis and kilo‑scale production.
- [1] F. Diederich, P. J. Stang (eds.) (1998) Metal-catalyzed Cross-coupling Reactions. Wiley-VCH, Weinheim. Chapter 1, pp. 1–32. doi:10.1002/9783527612192.ch1. View Source
- [2] J. F. Hartwig (2010) Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, Mill Valley. Chapter 15, pp. 877–938. View Source
